2-Ethyl-N-(2-fluorobenzyl)aniline
Description
Contextualization within N-Alkylated Amine and Aromatic Fluorine Chemistry
N-benzyl aniline (B41778) derivatives are a specific subset of N-alkylated amines, a broad and vital class of organic compounds derived from ammonia (B1221849) by replacing one or more hydrogen atoms with alkyl or aryl groups. ncert.nic.inbyjus.com Amines are fundamental in nature, appearing in proteins, vitamins, and hormones, and their synthetic counterparts are crucial intermediates for manufacturing polymers, dyes, and pharmaceuticals. ncert.nic.in The process of N-alkylation, which forms a new carbon-nitrogen bond, is a foundational reaction in organic synthesis, allowing for the structural modification of amines to fine-tune their chemical and biological properties. ontosight.aiwikipedia.org
The introduction of fluorine into aromatic systems, such as the benzyl (B1604629) or aniline ring of N-benzyl aniline, adds another layer of chemical significance. Fluorine is the most electronegative element, and its presence in a molecule can dramatically alter properties like acidity (pKa), metabolic stability, and lipophilicity. tandfonline.comnumberanalytics.com In medicinal chemistry, the strategic placement of fluorine atoms is a widely used strategy to enhance the efficacy of drug candidates. mdpi.comnih.gov It can improve membrane permeability, increase binding affinity to target proteins, and block metabolic pathways that would otherwise deactivate the compound. tandfonline.comsioc-journal.cn Therefore, a compound like 2-Ethyl-N-(2-fluorobenzyl)aniline exists at the intersection of N-alkylated amine chemistry and organofluorine chemistry, suggesting its potential utility as a building block in the development of new functional materials or therapeutic agents. ontosight.aimdpi.com
Historical Development of Synthetic Methodologies for N-Benzyl Anilines
The synthesis of N-benzyl anilines and related N-aryl amines has evolved significantly over the years. Early and classical methods often involved the direct alkylation of an aniline with an alkyl halide, such as benzyl bromide. wikipedia.org This nucleophilic substitution reaction, while straightforward, can sometimes be hampered by issues of overalkylation, where the secondary amine product reacts further to form a tertiary amine or even a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org
The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of C–N bonds. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become an exceptionally powerful and versatile method for forming C–N bonds between aryl halides and amines. acs.orgmit.eduresearchgate.net This reaction is widely used in both academic and industrial settings for the reliable preparation of various aniline derivatives. researchgate.netrsc.org Other modern approaches include reductive amination, which involves the reaction of an aniline with an aldehyde (like benzaldehyde) in the presence of a reducing agent, and innovative, metal-free methods that continue to expand the toolkit available to synthetic chemists. acs.orgnih.gov The development of these sophisticated methods allows for the efficient and controlled synthesis of complex N-benzyl aniline structures with high yields and selectivity. rsc.orgacs.org
Fundamental Structural Features and their Academic Significance
The structure of N-benzyl aniline derivatives is characterized by two aromatic rings (one from the aniline and one from the benzyl group) connected by a nitrogen atom via a methylene (B1212753) (-CH2-) bridge. researchgate.netwikipedia.org This arrangement has significant stereochemical and electronic implications. The nitrogen atom in these secondary amines is typically sp3 hybridized with a trigonal pyramidal geometry. ncert.nic.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-N-[(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-2-12-7-4-6-10-15(12)17-11-13-8-3-5-9-14(13)16/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQVCEDOLWFINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Profile of 2 Ethyl N 2 Fluorobenzyl Aniline
Classical and Conventional Synthesis Approaches
Traditional methods for the synthesis of N-substituted anilines have long been established, primarily relying on reductive amination and direct N-alkylation. These methods are often characterized by their straightforward procedures but may require harsh reaction conditions or suffer from a lack of selectivity.
Reductive Amination Pathways Utilizing 2-Fluoro-benzaldehyde and 2-Ethylaniline Precursors
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. In the context of synthesizing this compound, this involves the condensation of 2-fluorobenzaldehyde with 2-ethylaniline, followed by reduction of the resulting N-(2-fluorobenzylidene)-2-ethylaniline.
The initial imine formation is typically a reversible reaction and can be driven to completion by the removal of water. orgsyn.org The subsequent reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its mildness and selectivity. tandfonline.comtandfonline.com For a successful reductive amination, it is often beneficial to pre-form the imine before introducing the reducing agent to minimize the competing reduction of the aldehyde starting material. tandfonline.comtandfonline.com The reaction can be carried out in a one-pot fashion, where the imine is formed in situ followed by reduction. masterorganicchemistry.com The use of acid catalysts can facilitate imine formation. tandfonline.com
Table 1: Reductive Amination of Benzaldehyde and Aniline (B41778) Analogs
| Amine | Aldehyde | Reducing Agent | Catalyst/Additive | Solvent | Yield (%) | Reference |
| Aniline | Benzaldehyde | NaBH₄ | Wet Carbon-Based Solid Acid | Solvent-free | 95 | tandfonline.com |
| Aniline | Benzaldehyde | NaBH₄ | Boric Acid | Solvent-free | 94 | sci-hub.ru |
| Aniline | Benzaldehyde | NaBH₄ | Aquivion-Fe | CPME/MeOH | 90 | researchgate.net |
This table presents data for analogous reactions to illustrate the general conditions and yields for reductive amination.
Direct N-Alkylation of Aniline Derivatives with Benzyl (B1604629) Halides
The direct N-alkylation of anilines with benzyl halides is another classical and straightforward approach to N-benzylanilines. orgsyn.org This SN2 reaction involves the nucleophilic attack of the amine on the electrophilic benzylic carbon of the halide. A significant challenge in this method is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine as a byproduct. orgsyn.org
To favor mono-alkylation, a large excess of the aniline derivative is typically used. orgsyn.org The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. orgsyn.org Sodium bicarbonate is a suitable base, as stronger bases can promote the formation of byproducts. orgsyn.org The choice of solvent can also influence the reaction outcome.
A detailed procedure for the synthesis of N-benzylaniline from aniline and benzyl chloride highlights the typical experimental setup, involving the slow addition of the benzyl halide to a stirred solution of excess aniline and a base. orgsyn.org While this method is conceptually simple, the potential for over-alkylation and the need for purification to separate the desired secondary amine from unreacted starting materials and the tertiary amine byproduct are notable drawbacks. Unexpected rearrangements have also been observed under certain basic alkylation conditions with substituted haloanilines. nih.gov
Table 2: Direct N-Alkylation of Aniline with Benzyl Halides
| Amine | Benzyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline (excess) | Benzyl chloride | NaHCO₃ | Water | 95-100 | 85-87 | orgsyn.org |
| 2-Bromoaniline | Benzyl bromide | K₂CO₃ | Toluene/Water | 110 | Rearranged Product | nih.gov |
This table provides examples of direct N-alkylation reactions, illustrating typical conditions and potential side reactions.
Modern Catalytic Approaches for N-C Bond Formation
To overcome the limitations of classical methods, significant research has focused on developing more efficient, selective, and sustainable catalytic routes for the formation of C-N bonds.
Transition Metal-Catalyzed C-N Cross-Coupling Strategies
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the synthesis of arylamines. nih.govacs.org This methodology allows for the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine. In the context of synthesizing this compound, this could involve the coupling of 2-ethylaniline with a 2-fluorobenzyl halide.
These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The choice of ligand is crucial for the success of the reaction, influencing catalyst activity, stability, and substrate scope. acs.org While highly effective for forming aryl-N bonds, the direct coupling of benzyl halides with anilines via this method is also feasible. The development of more active and stable catalyst systems has expanded the scope of this reaction to include a wide range of substrates with various functional groups. nih.gov
Hydrogen Borrowing Alkylation Methods for N-Alkylation of Amines
"Hydrogen borrowing" or "hydrogen autotransfer" catalysis has emerged as a green and atom-economical alternative to traditional alkylation methods. nih.gov This strategy utilizes alcohols as alkylating agents, with water being the only byproduct. nih.gov The catalytic cycle typically involves the transient oxidation of the alcohol to the corresponding aldehyde by a transition metal catalyst (commonly ruthenium or iridium), which then undergoes condensation with the amine to form an imine. nih.govacs.org The metal hydride species, formed during the initial oxidation step, then reduces the imine to the final amine product. acs.org
This approach avoids the use of stoichiometric organometallic reagents or alkyl halides. Iridium complexes, in particular, have shown high efficiency in catalyzing the N-alkylation of anilines with benzyl alcohols, even in environmentally benign solvents like water. nih.govacs.org The reaction conditions are often mild, and the selectivity for mono-alkylation is generally high. nih.gov
Table 3: Iridium-Catalyzed Hydrogen Borrowing Alkylation of Anilines with Benzyl Alcohols
| Amine | Alcohol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Benzyl Alcohol | [Ir(cod)Cl]₂/dppp | t-BuOK | Toluene | 110 | 99 | rsc.org |
| Aniline | Benzyl Alcohol | Cyclometalated Iridium Complex | KOH | Water | 80 | 96 | nih.gov |
| Aniline | 4-Methylbenzyl Alcohol | Ruthenium-NHC Complex | K₂CO₃ | Toluene | 120 | 98 | researchgate.net |
This table showcases representative examples of hydrogen borrowing alkylation, demonstrating the versatility of this method.
Catalyst- and Additive-Free Imine Condensation-Isoaromatization Sequences
Recent advancements have led to the development of synthetic routes that proceed without the need for metal catalysts or additives. A notable example is the synthesis of 2-benzyl N-substituted anilines through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.govbeilstein-journals.org This method utilizes (E)-2-arylidene-3-cyclohexenones and primary amines as starting materials. beilstein-journals.org
The reaction proceeds through the initial formation of a cyclohexenylimine intermediate, which then undergoes an isoaromatization via imine-enamine tautomerization and an exocyclic double bond shift to yield the stable aniline product. beilstein-journals.org This approach is characterized by its operational simplicity and mild reaction conditions. beilstein-journals.org While this specific pathway may not directly use 2-ethylaniline and 2-fluorobenzaldehyde as starting materials in their simplest forms, it represents an innovative and environmentally friendly strategy for accessing the core structure of the target molecule. A more direct, albeit potentially high-temperature, method involves the thermal condensation of an aniline with a benzaldehyde, which proceeds via an imine intermediate. orgsyn.orgsemanticscholar.org
An in-depth analysis of the synthetic pathways leading to this compound reveals a landscape of evolving chemical strategies. This article focuses on the critical aspects of its synthesis, including selectivity, sustainability, and industrial-scale production.
Chemical Reactivity and Transformation Studies of 2 Ethyl N 2 Fluorobenzyl Aniline
Electrophilic Aromatic Substitution (EAS) on the Aniline (B41778) and Benzyl (B1604629) Moieties
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In 2-Ethyl-N-(2-fluorobenzyl)aniline, both the aniline and the benzyl rings can potentially undergo EAS, but their reactivity is significantly different. The aniline ring is expected to be the primary site of electrophilic attack due to the strong activating effect of the nitrogen atom's lone pair, which is in conjugation with the aromatic system. libretexts.orgaakash.ac.in
The regioselectivity of EAS on the aniline ring is directed by the substituents present: the N-(2-fluorobenzyl)amino group and the ethyl group. The N-alkylamino group is a powerful ortho-, para-director. masterorganicchemistry.comyoutube.com The ethyl group is also an ortho-, para-director, albeit a weaker activating group. masterorganicchemistry.comlibretexts.org
Given that both substituents direct to the ortho and para positions, the substitution pattern will be a result of their combined influence. The primary positions for electrophilic attack on the aniline ring are predicted to be the C4 (para to the amino group) and C6 (ortho to the amino group and meta to the ethyl group) positions. Steric hindrance from the bulky N-(2-fluorobenzyl) group and the adjacent ethyl group would likely disfavor substitution at the C2 position of the aniline ring. Therefore, the major product is anticipated to be the C4-substituted isomer, with the C6-substituted isomer as a minor product.
The N-(2-fluorobenzyl)amino group is a strong activating group for the aniline ring. The nitrogen's lone pair donates electron density into the ring through resonance, significantly increasing its nucleophilicity and making it much more reactive than benzene (B151609). libretexts.orgaakash.ac.in The ethyl group at the C2 position is a weak activating group, donating electron density through an inductive effect. masterorganicchemistry.com
Conversely, the benzyl ring is deactivated towards EAS. The nitrogen atom withdraws electron density from the benzyl group through an inductive effect. Furthermore, the fluorine atom on the benzyl ring is a deactivating group due to its strong inductive electron-withdrawing effect, although it also possesses a weaker, opposing resonance effect that donates electron density. libretexts.org This deactivation makes electrophilic substitution on the benzyl ring significantly less favorable than on the activated aniline ring.
The mechanism of EAS on the aniline ring proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The attack of an electrophile (E+) on the π-system of the aniline ring is the rate-determining step. The stability of the resulting arenium ion determines the regioselectivity. For ortho and para attack, the positive charge can be delocalized onto the nitrogen atom, which provides significant stabilization. researchgate.net This is not possible for meta attack, which is therefore disfavored. The subsequent deprotonation of the arenium ion is a fast step that restores the aromaticity of the ring.
Nucleophilic Reactions at the Nitrogen Center and Adjacent Functionalities
The secondary amine functionality in this compound is a key site for nucleophilic reactions.
Acylation: The nitrogen atom can readily react with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). This reaction is typically efficient and proceeds under mild conditions. frontiersin.org
Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base will yield the corresponding sulfonamide. rsc.orgmasterorganicchemistry.com
Further Alkylation: The N-H group can undergo further alkylation with alkyl halides. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. Reductive amination provides a more controlled method for introducing a second alkyl group. chemistrysteps.com
Table 1: Predicted Nucleophilic Reactions at the Nitrogen Center
| Reaction Type | Reagent Example | Predicted Product Structure | General Conditions |
| Acylation | Acetyl chloride | 2-Ethyl-N-(2-fluorobenzyl)-N-acetylaniline | Base (e.g., pyridine, triethylamine) |
| Sulfonylation | p-Toluenesulfonyl chloride | 2-Ethyl-N-(2-fluorobenzyl)-N-(p-tolylsulfonyl)aniline | Base (e.g., pyridine, NaOH) |
| Alkylation | Methyl iodide | 2-Ethyl-N-(2-fluorobenzyl)-N-methylanilinium iodide | - |
This table represents predicted reactions based on general chemical principles, as specific experimental data for this compound is not available.
The fluorine atom on the benzyl ring is generally unreactive towards nucleophilic aromatic substitution (SNA) because the ring is not activated by strongly electron-withdrawing groups in the ortho or para positions. libretexts.orgyoutube.com For SNA to occur, the aromatic ring typically needs to be substituted with powerful electron-withdrawing groups, such as nitro groups, which are absent in this case. libretexts.org Intramolecular nucleophilic substitution of the fluorine by a nucleophile within the same molecule could be possible under specific conditions that favor cyclization, but intermolecular substitution by an external nucleophile is predicted to be highly unfavorable. researchgate.net
Oxidation and Reduction Chemistry of Aromatic and Aliphatic Moieties
The oxidation of this compound can occur at several sites: the nitrogen atom, the benzylic carbon of the ethyl group, and the benzylic carbon of the fluorobenzyl group.
The oxidation of the secondary amine function in N-benzylanilines is a known metabolic pathway that can also be achieved through chemical means. nih.gov Microsomal oxidation of similar N-benzyl-4-substituted anilines has been shown to result in several products, including N-debenzylation and N-oxidation. nih.gov N-oxidation can yield aryl nitrones or N-hydroxy derivatives. nih.gov Another observed transformation is the metabolic formation of amides from secondary amines. nih.gov
The benzylic C–H bonds of the ethyl group are susceptible to oxidation to form a ketone, yielding an acetophenone (B1666503) derivative. This transformation is a fundamental process in organic synthesis. nih.gov Various catalytic systems, employing transition metals like copper, cobalt, or manganese in conjunction with oxidants such as tert-butyl hydroperoxide (TBHP) or molecular oxygen, are effective for this purpose. nih.gov Organocatalysts, particularly N-hydroxyimides (NHIs), have also emerged as powerful catalysts for the aerobic oxidation of alkylarenes to aromatic ketones. nih.gov Similarly, the methylene (B1212753) bridge of the N-(2-fluorobenzyl) group can be oxidized to a carbonyl, forming an amide, a reaction that has been observed in the metabolism of related compounds. nih.gov
The reduction of the aromatic rings in this compound requires significant energy input, typically through catalytic hydrogenation at high pressure. Generally, the benzenoid rings are resistant to milder reduction methods. In related heterocyclic systems like acridine (B1665455), selective reduction is possible; catalytic hydrogenation tends to reduce the benzene rings, while chemical reduction (e.g., with zinc and hydrochloric acid) can selectively reduce the nitrogen-containing ring. pharmaguideline.com
Table 1: Examples of Oxidation Reactions on Related Substrates This table presents data from studies on compounds analogous to this compound to illustrate potential oxidative transformations.
| Substrate Type | Reaction | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Alkylarene (e.g., Ethylbenzene) | Benzylic C-H Oxidation | CuCl₂·2H₂O / TBHP | Aromatic Ketone (e.g., Acetophenone) | nih.gov |
| Alkylarene (e.g., Ethylbenzene) | Aerobic Oxidation | Fe(NO₃)₃·9H₂O / N-hydroxyimide | Aromatic Ketone | nih.gov |
| N-Benzyl-4-substituted aniline | Microsomal N-Oxidation | Liver Microsomes | Aryl Nitrone / N-Hydroxyamine | nih.gov |
| Benzylic Alcohol | Alcohol Oxidation | N-heterocycle-stabilized iodane (B103173) / HCl | Benzylic Ketone/Aldehyde | beilstein-journals.org |
Cyclization and Heterocycle Annulation Reactions Derived from this compound
The structure of this compound is well-suited for intramolecular cyclization reactions to form polycyclic heterocyclic systems. A prominent transformation for N-benzylaniline derivatives is the construction of the acridine scaffold. The Bernthsen acridine synthesis, for instance, involves the condensation of a diphenylamine (B1679370) (a structure closely related to N-benzylanilines) with a carboxylic acid in the presence of a Lewis acid like zinc chloride to yield a 9-substituted acridine. pharmaguideline.com By analogy, reacting this compound with a suitable C1 source (like formic acid or a derivative) under acidic conditions could trigger an intramolecular electrophilic attack from the benzyl group onto the aniline ring, followed by dehydration and aromatization to furnish a substituted dihydroacridine or acridine.
Another potential pathway is an intramolecular Friedel-Crafts-type alkylation. Activation of the fluorobenzyl ring, or the aniline ring, could facilitate cyclization. For example, treatment with a strong acid could protonate the secondary amine, and subsequent intramolecular cyclization could lead to a six-membered ring, forming a dihydroacridine derivative. Such cyclizations are key steps in the synthesis of various biologically active tetralin and benzannulene derivatives from related starting materials. beilstein-journals.org
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.orgbeilstein-journals.orgnrochemistry.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgdepaul.edu While this compound is not a classical Pictet-Spengler substrate, conceptually similar acid-catalyzed intramolecular cyclizations onto an aromatic ring are a cornerstone of heterocyclic synthesis and represent a feasible reaction pathway for this molecule. beilstein-journals.orgresearchgate.net
Table 2: Potential Cyclization Reactions and Heterocycle Formations This table outlines plausible cyclization reactions for this compound based on established synthetic methods for related compounds.
| Reaction Type | Key Reagents/Conditions | Potential Product Core Structure | Reference Principle |
|---|---|---|---|
| Bernthsen-type Acridine Synthesis | Carboxylic Acid (e.g., HCOOH), ZnCl₂ or POCl₃, Heat | Acridine | pharmaguideline.com |
| Intramolecular Friedel-Crafts Alkylation | Strong Brønsted or Lewis Acid (e.g., H₂SO₄, BF₃·Et₂O) | Dihydroacridine | beilstein-journals.org |
| Palladium-Catalyzed Domino Annulation | Pd Catalyst, Ligand, Base | Benzo[kl]acridine | rsc.org |
Metal-Mediated and Organocatalytic Transformations of this compound
Modern catalytic methods offer sophisticated routes for the transformation of molecules like this compound. Transition metal catalysis, particularly with palladium, is highly effective for C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds. An efficient one-pot method for preparing benzo[kl]acridines has been developed using palladium-catalyzed domino synthesis, which combines amination with C-H activation, starting from dihalonaphthalenes and diphenylamines. rsc.org A similar strategy could foreseeably be applied to intramolecularly cyclize this compound through a C-H activation/arylation cascade.
Visible-light photoredox catalysis has recently been employed for the C-H alkylation of pyridyl-substituted N-benzyl anilines. researchgate.net This metal-free method utilizes a photocatalyst to generate a nitrogen-centered radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to create a radical at the benzylic position. This radical can then be trapped by an alkylating agent. This approach could be used to functionalize the benzylic position of the 2-fluorobenzyl group in the title compound. researchgate.net
Organocatalysis also provides powerful tools for transforming this compound. As mentioned, N-hydroxyimides can catalyze the aerobic oxidation of the benzylic C-H bonds. nih.gov Furthermore, chiral organocatalysts, such as phosphoric acids, have been used to achieve highly enantioselective Pictet-Spengler reactions. researchgate.net Such a catalyst could potentially control the stereochemistry of cyclization reactions involving this compound, leading to chiral, non-racemic polycyclic products.
Table 3: Examples of Catalytic Transformations on Analogous Substrates This table highlights modern catalytic methods applicable to the functionalization and transformation of this compound, based on literature precedents.
| Catalysis Type | Reaction | Catalyst/Reagents | Transformation | Reference |
|---|---|---|---|---|
| Palladium Catalysis | Domino N-H/C-H Coupling | Pd(OAc)₂, Ligand, Base | Annulation to form fused polycycles (e.g., Benzoacridines) | rsc.org |
| Visible-Light Photoredox Catalysis | C-H Alkylation via 1,5-HAT | Photocatalyst, Light, Alkylating Agent | Functionalization of benzylic C-H bond | researchgate.net |
| Organocatalysis | Aerobic Benzylic Oxidation | N-hydroxyimide / Co(OAc)₂ | Alkylarene to Aromatic Ketone | nih.gov |
| Chiral Organocatalysis | Asymmetric Cyclization | Chiral Phosphoric Acid | Enantioselective synthesis of heterocyclic scaffolds | researchgate.net |
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
Despite a thorough search of available scientific databases and literature, detailed theoretical and computational chemistry investigations for the compound this compound are not publicly available. As a result, a comprehensive analysis of its electronic structure, molecular properties, and intermolecular interactions as per the requested detailed outline cannot be provided at this time.
The specific data required for a deep dive into the computational profile of this compound, including Density Functional Theory (DFT) studies on its ground state geometry, Frontier Molecular Orbital (HOMO/LUMO) analysis, and Molecular Electrostatic Potential (MESP) mapping, has not been published in accessible scholarly articles. Similarly, specific computational studies on its conformational analysis, including intramolecular hydrogen bonding, steric effects, π-π stacking, and N-H···π interactions, are absent from the current body of scientific research.
While general principles of computational chemistry allow for the theoretical examination of such a molecule, the generation of accurate, scientifically valid data requires dedicated studies using sophisticated software and computational resources. Such research would involve optimizing the molecular geometry, calculating electronic properties, and exploring the potential energy surface to identify stable conformers and quantify intermolecular forces. Without these specific studies, any attempt to provide the requested data would be speculative and not based on established scientific findings.
For context, computational studies on related but distinct molecules have been performed. For example, research on N-benzylaniline and its derivatives has explored their conformational preferences and the non-covalent interactions that govern their three-dimensional structures. Studies on other fluorinated aniline compounds have also investigated the nature of intramolecular hydrogen bonding involving the fluorine atom. However, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric influences of the ethyl and fluorobenzyl substituents.
The absence of published research on this specific compound highlights a gap in the scientific literature and suggests that it has not yet been a focus of extensive theoretical investigation.
Theoretical and Computational Chemistry Investigations of 2 Ethyl N 2 Fluorobenzyl Aniline
Reaction Mechanism Prediction and Transition State Analysis
The formation of 2-Ethyl-N-(2-fluorobenzyl)aniline typically involves the N-alkylation of 2-ethylaniline (B167055) with a 2-fluorobenzyl halide. Computational chemistry provides powerful tools to dissect the underlying mechanisms of such reactions.
The N-alkylation of anilines can proceed through different mechanistic pathways, most commonly a direct nucleophilic substitution (SN2) or a mechanism involving a "borrowing hydrogen" strategy, particularly when alcohols are used as alkylating agents. acs.orgrsc.org Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction, identifying intermediates, and locating the transition states that connect them.
For the reaction between 2-ethylaniline and a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide), a direct SN2 mechanism is anticipated. Computational modeling of this process would involve the following steps:
Geometry Optimization: The ground state geometries of the reactants (2-ethylaniline and 2-fluorobenzyl bromide), the transition state, and the products (this compound and the hydrobromide salt) are optimized.
Transition State Search: Sophisticated algorithms are employed to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This structure is characterized by a single imaginary frequency corresponding to the C-N bond formation and C-Br bond cleavage.
Energy Profile Calculation: Single-point energy calculations at a higher level of theory (e.g., coupled-cluster methods like CCSD(T)) are often performed on the optimized geometries to obtain a more accurate reaction energy profile. The energy difference between the reactants and the transition state defines the activation energy barrier.
A hypothetical reaction coordinate diagram for the SN2 N-alkylation of 2-ethylaniline with 2-fluorobenzyl bromide, based on general principles, is presented below.
Table 1: Hypothetical Energy Profile for the N-alkylation of 2-Ethylaniline
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | 2-Ethylaniline + 2-Fluorobenzyl bromide |
| Transition State | Ea | A structure where the N-C bond is partially formed and the C-Br bond is partially broken. |
| Products | ΔErxn | This compound hydrobromide |
Note: The values for Ea (activation energy) and ΔErxn (reaction energy) would require specific quantum chemical calculations.
From the computed energy profile, key kinetic and thermodynamic parameters can be derived. The activation energy (Ea) is directly related to the reaction rate constant (k) through the Arrhenius equation. A lower activation energy implies a faster reaction. Transition State Theory (TST) can be used to calculate the rate constant more rigorously, taking into account the vibrational frequencies of the reactants and the transition state. mdpi.com
For the N-alkylation of 2-ethylaniline, the reaction is expected to be exothermic and spontaneous, driven by the formation of a stable C-N bond and the resulting salt.
Table 2: Computationally Derived Kinetic and Thermodynamic Parameters (Hypothetical)
| Parameter | Description | Expected Trend for Aniline (B41778) N-Alkylation |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Moderate |
| Rate Constant (k) | A measure of the reaction speed. | Dependent on temperature and solvent |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Negative (Exothermic) |
| Gibbs Free Energy of Reaction (ΔG) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Negative (Spontaneous) |
Note: These are generalized expectations based on similar reactions.
Solvent Effects on Molecular Structure and Reactivity Profiles
Solvents can significantly influence chemical reactions by stabilizing or destabilizing reactants, transition states, and products to varying extents. rsc.org Computational chemistry models solvent effects using either implicit or explicit solvent models.
Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and often provides a good first approximation of solvent effects.
Explicit Solvent Models: A number of solvent molecules are included in the quantum mechanical calculation. This method is more computationally demanding but can capture specific solvent-solute interactions, such as hydrogen bonding.
For the N-alkylation of 2-ethylaniline, a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) is often used. These solvents are expected to stabilize the polar transition state of the SN2 reaction more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate. nih.gov
Table 3: Predicted Influence of Solvent Polarity on the N-Alkylation of 2-Ethylaniline
| Solvent Polarity | Effect on Reactants (Relative Stabilization) | Effect on Transition State (Relative Stabilization) | Predicted Effect on Reaction Rate |
| Non-polar | Moderate | Low | Slower |
| Polar Aprotic | Moderate | High | Faster |
| Polar Protic | High (due to H-bonding with aniline) | High | Complex (can slow down by solvating the nucleophile) |
Advanced Spectroscopic and Structural Characterization of 2 Ethyl N 2 Fluorobenzyl Aniline
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. For 2-Ethyl-N-(2-fluorobenzyl)aniline, with a molecular formula of C₁₅H₁₆FN, the theoretical exact mass is calculated to be 229.1270 g/mol . Experimental HRMS analysis would be expected to confirm this value with a high degree of accuracy, typically within a few parts per million (ppm), thus verifying the compound's elemental composition.
The fragmentation pattern observed in the mass spectrum provides crucial information about the molecule's structure. Upon electron impact ionization, the molecular ion (M⁺) is formed, which then undergoes fragmentation. gbiosciences.comlibretexts.org For this compound, the most probable fragmentation pathways would involve the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pattern for amines. libretexts.org
Key fragmentation pathways include:
Benzylic Cleavage: Cleavage of the C-N bond between the nitrogen and the benzyl (B1604629) group is highly probable, leading to the formation of a stable fluorobenzyl cation (C₇H₆F⁺) at m/z 109. fiveable.me
Loss of Ethyl Group: Cleavage of the N-ethyl bond can result in the loss of an ethyl radical (•C₂H₅), leading to a fragment ion [M-29]⁺.
Loss of a Methyl Radical: A common fragmentation for ethyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable ion at [M-15]⁺.
The analysis of these characteristic fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the ethyl, aniline (B41778), and fluorobenzyl moieties.
Table 1: Predicted HRMS Data for this compound
| Ion/Fragment | Formula | Predicted m/z | Description |
| Molecular Ion [M]⁺ | C₁₅H₁₆FN⁺ | 229.1270 | Intact molecule |
| [M-H]⁺ | C₁₅H₁₅FN⁺ | 228.1192 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | C₁₄H₁₃FN⁺ | 214.1032 | Loss of a methyl radical from the ethyl group |
| Fluorobenzyl cation | C₇H₆F⁺ | 109.0454 | Product of benzylic cleavage |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule in solution.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
While one-dimensional (¹H and ¹³C) NMR provides initial data, 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules with overlapping aromatic regions. rsc.org
¹H NMR: The proton spectrum is expected to show distinct regions. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂). The benzylic CH₂ protons will appear as a singlet or a doublet depending on coupling to the N-H proton. The N-H proton itself typically appears as a broad signal. ntu.edu.sglibretexts.org The eight aromatic protons will resonate in the downfield region (approx. 6.5-7.5 ppm), with complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR: The carbon spectrum will show 15 distinct signals (assuming no accidental equivalence). Aliphatic carbons of the ethyl group will be in the upfield region (10-50 ppm), while the benzylic carbon and the aromatic carbons will be found further downfield (40-60 ppm and 110-150 ppm, respectively). ntu.edu.sg The carbon atoms on the fluorinated ring will show characteristic C-F coupling constants.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. Key correlations would be observed between the CH₃ and CH₂ protons of the ethyl group and among the neighboring protons on both aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the structural fragments. It shows correlations between protons and carbons that are two or three bonds away. Expected key correlations would link the benzylic CH₂ protons to carbons in both the aniline and the fluorophenyl rings, and the ethyl CH₂ protons to the ipso-carbon of the aniline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It would confirm the connectivity by showing correlations between the benzylic CH₂ protons and the ortho-protons of the fluorophenyl ring, as well as between the ethyl CH₂ protons and the ortho-protons of the aniline ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
| Ethyl -CH₃ | ~1.2 (triplet) | ~14-16 | Correlates to Ethyl -CH₂ carbon |
| Ethyl -CH₂ | ~3.2 (quartet) | ~40-45 | Correlates to Ethyl -CH₃ and Aniline C1 |
| Benzylic -CH₂ | ~4.3 (singlet/doublet) | ~45-50 | Correlates to Fluorophenyl C1' and Aniline C1 |
| N-H | ~4.0-5.0 (broad) | N/A | Correlates to Benzylic -CH₂ and Ethyl -CH₂ |
| Aromatic C-H | ~6.5-7.5 (multiplets) | ~110-150 | Intra-ring and inter-ring correlations |
Solid-State NMR for Polymorphic and Amorphous Forms
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. wikipedia.orgnih.gov This is particularly valuable for studying polymorphism (the ability of a compound to exist in multiple crystal forms) and characterizing amorphous materials. wustl.edu
For this compound, ssNMR could:
Distinguish between different crystalline polymorphs , which would exhibit different chemical shifts and line shapes due to variations in crystal packing and intermolecular interactions.
Characterize amorphous (non-crystalline) forms of the compound, which typically show much broader spectral lines compared to crystalline forms. wikipedia.org
Provide information on molecular dynamics in the solid state, such as the rotation of the ethyl or benzyl groups.
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei in the solid state. nih.gov
X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in a single crystal. vensel.org If suitable crystals of this compound can be grown, this technique would provide definitive data on:
Absolute molecular conformation: The exact bond lengths, bond angles, and torsion angles, revealing the spatial orientation of the ethyl, aniline, and fluorobenzyl groups relative to each other.
Intermolecular interactions: It would elucidate the packing of molecules in the crystal lattice, identifying key interactions such as hydrogen bonds (e.g., involving the N-H group), van der Waals forces, and potential π-π stacking between the aromatic rings. nih.gov This information is critical for understanding the physical properties of the solid material.
While no public crystal structure for this specific compound is currently available, analysis of similar structures, such as N-benzylaniline derivatives, provides a model for the types of interactions that could be expected. nih.govacs.orgacs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, as each group has characteristic absorption frequencies. epequip.comspectroscopyonline.com
For this compound, the key expected vibrational modes are:
N-H Stretch: A characteristic peak for a secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. libretexts.org Its exact position can indicate the extent of hydrogen bonding.
C-H Stretches: Aliphatic C-H stretching from the ethyl and benzyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.
C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the two benzene (B151609) rings. beilstein-journals.org
C-N Stretch: These vibrations are typically found in the 1250-1350 cm⁻¹ range.
C-F Stretch: A strong absorption band, characteristic of the carbon-fluorine bond, is expected in the 1000-1250 cm⁻¹ region.
FT-IR and Raman are complementary techniques. spectroscopyonline.com For instance, the symmetric vibrations of the non-polar aromatic rings might be weak in the IR spectrum but strong in the Raman spectrum. researchgate.net
Table 3: Key Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2970 | FT-IR, Raman |
| C=C Aromatic Stretch | 1450 - 1600 | FT-IR, Raman |
| C-N Stretch | 1250 - 1350 | FT-IR |
| C-F Stretch | 1000 - 1250 | FT-IR |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic structure of a molecule by probing the transitions between electronic energy levels. nih.gov
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the two aromatic rings. Typically, substituted anilines show strong absorption bands in the 250-350 nm range. researchgate.net The exact position of the absorption maxima (λ_max) and the molar absorptivity are sensitive to the solvent environment.
Fluorescence Spectroscopy: Many aromatic amines are fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule may emit light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum, quantum yield, and lifetime are characteristic properties that depend on the molecular structure and its environment. The presence of the fluorine atom and the ethyl group can influence the fluorescence properties compared to a simple N-benzylaniline. researchgate.net
Structure Property and Structure Activity Relationships Chemical and Molecular Focus
Influence of the 2-Ethyl and 2-Fluoro Substituents on the Electronic and Steric Environment of the Nitrogen Center
The electronic and steric environment of the nitrogen atom in 2-Ethyl-N-(2-fluorobenzyl)aniline is significantly influenced by the substituents on both the aniline (B41778) and benzyl (B1604629) rings.
The 2-ethyl group on the aniline ring exerts both electronic and steric effects. Electronically, the ethyl group is weakly electron-donating through an inductive effect (+I), which increases the electron density on the aniline ring and, consequently, on the nitrogen atom. This enhanced electron density generally increases the basicity of the amine compared to unsubstituted aniline. nih.gov However, the ortho position of the ethyl group introduces considerable steric hindrance around the nitrogen atom. This steric bulk can impede the approach of protons or other electrophiles to the nitrogen's lone pair, potentially counteracting the electronic effect on basicity in solution. nih.gov Furthermore, this steric hindrance can influence the conformation of the molecule, affecting the orientation of the benzyl group relative to the aniline ring.
The combination of these substituents—an electron-donating, sterically bulky group on the aniline ring and an electron-withdrawing group on the benzyl ring—creates a unique electronic and steric environment around the nitrogen center, which is expected to dictate its chemical reactivity and interactions with other molecules.
Correlation of Molecular Structure with Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound are directly correlated with its molecular structure. A plausible synthetic route for this compound is the N-alkylation of 2-ethylaniline (B167055) with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide) in the presence of a base. acs.org This reaction is a nucleophilic substitution where the nitrogen atom of 2-ethylaniline attacks the benzylic carbon of the 2-fluorobenzyl halide.
The reactivity of the nitrogen atom is a key factor. While the 2-ethyl group increases its nucleophilicity electronically, the steric hindrance may slow down the reaction rate compared to an unhindered aniline. The reactivity of N-benzylanilines can be seen in various reactions, such as oxidation to form the corresponding imine (benzylideneaniline). nih.gov The substituents on both aromatic rings influence the rate of such reactions. For instance, electron-donating groups on the aniline ring and electron-withdrawing groups on the benzyl ring can affect the stability of intermediates and transition states. nih.gov
The 2-fluoro substituent can also influence regioselectivity in reactions involving the benzyl ring, such as electrophilic aromatic substitution, by directing incoming electrophiles to specific positions on the ring.
Molecular Recognition and Binding Mode Analysis with Macro(bio)molecules (e.g., enzyme active sites, receptor binding pockets) through Computational Docking and Ligand-Target Interaction Studies (focus on molecular interactions, not biological outcomes)
The binding affinity and mode would be governed by a combination of interactions:
Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. The fluorine atom can also act as a weak hydrogen bond acceptor.
Hydrophobic Interactions: The two phenyl rings and the ethyl group provide significant hydrophobic surfaces that can interact with nonpolar pockets in a binding site.
Pi-Interactions: The aromatic rings can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein or cation-π interactions with positively charged residues.
The specific substitution pattern of this compound would lead to a distinct binding orientation. The steric bulk of the 2-ethyl group would likely favor a conformation where the aniline ring is positioned in a less sterically demanding region of the binding pocket. The 2-fluoro substituent could influence binding by altering the electronic distribution of the benzyl ring and potentially forming specific interactions with the receptor. acs.org
Below is a hypothetical data table illustrating the types of interactions that could be analyzed in a molecular docking study.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Binding Pocket |
| Hydrogen Bond Donor | N-H of the secondary amine | Asp, Glu, Ser, Thr (side chain carbonyl or hydroxyl) |
| Hydrogen Bond Acceptor | Nitrogen atom, Fluorine atom | Arg, Lys, His, Ser, Thr (side chain N-H or O-H) |
| Hydrophobic | Ethyl group, Phenyl rings | Ala, Val, Leu, Ile, Phe, Trp |
| π-π Stacking | Phenyl rings | Phe, Tyr, Trp |
| Cation-π | Phenyl rings | Lys, Arg |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a compound with its activity or properties. For aniline derivatives, QSAR studies have been used to predict properties like lipophilicity (logP) and toxicity. nih.govmdpi.com
To develop a QSAR/QSPR model for this compound and its analogues, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties, such as partial charges on atoms, dipole moment, and electrophilicity. The 2-ethyl and 2-fluoro substituents would significantly impact these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, most commonly the octanol-water partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.
A QSAR model for a series of related N-benzylaniline derivatives could take the general form:
Activity/Property = c0 + c1Descriptor1 + c2Descriptor2 + ...
where 'c' represents the coefficients determined from regression analysis. Such a model could predict various chemical behaviors, such as reactivity in a particular reaction or binding affinity to a specific target, without the need for experimental synthesis and testing of every compound.
The following table provides examples of descriptors that would be relevant for a QSAR study of this compound.
| Descriptor Class | Example Descriptor | Influence of Substituents |
| Electronic | Hammett constants (σ) | The 2-ethyl group has a negative σ (electron-donating), while the 2-fluoro group has a positive σ (electron-withdrawing). |
| Steric | van der Waals volume | The 2-ethyl group significantly increases the steric bulk compared to an unsubstituted aniline. |
| Hydrophobic | LogP | The ethyl and benzyl groups increase lipophilicity. |
| Topological | Wiener index | Reflects the overall branching and size of the molecule. |
Stereochemical Aspects and Chiral Recognition in N-Benzyl Aniline Derivatives
The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. However, the introduction of a substituent at the benzylic carbon would create a chiral center, leading to a pair of enantiomers. For example, N-(1-(2-fluorophenyl)ethyl)-2-ethylaniline would be a chiral analogue.
The synthesis of such chiral N-benzylaniline derivatives can be achieved through asymmetric synthesis, a field of growing importance for producing enantiomerically pure compounds. nih.gov Methods for asymmetric synthesis of chiral amines include the asymmetric hydrogenation of prochiral imines and the use of chiral catalysts.
Chiral recognition is the ability of a chiral molecule or environment to interact differently with the two enantiomers of another chiral compound. In the context of N-benzylaniline derivatives, chiral recognition is crucial in areas such as chiral chromatography for the separation of enantiomers and in the interaction with chiral biological receptors. Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate the enantiomers of chiral N-benzylaniline analogues. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation.
The ability of biological systems to distinguish between enantiomers is well-documented. For instance, the two enantiomers of a chiral drug can have vastly different biological activities. This is because biological receptors, being chiral themselves, will have a stereospecific binding preference for one enantiomer over the other. acs.org Therefore, if this compound were to be modified to be chiral, its interaction with biological macromolecules would be expected to be stereoselective.
Chemical Applications and Potential in Advanced Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
Aniline (B41778) derivatives are crucial building blocks in organic synthesis, frequently serving as precursors for pharmaceuticals and agrochemicals. jocpr.comgoogle.com The N-alkylation of anilines is a significant reaction for producing valuable intermediates. jocpr.com Compounds like 2-Ethyl-N-(2-fluorobenzyl)aniline are typically synthesized through the alkylation of a primary or secondary amine. For instance, the reaction of 2-fluoroaniline (B146934) with an ethyl halide can produce N-ethyl-2-fluoroaniline, a related structure.
The structure of this compound makes it a candidate for advanced synthetic transformations. Palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry, are widely used to create complex aniline derivatives from aryl halides and amines. nih.govnih.gov This compound could theoretically be synthesized by the palladium-catalyzed coupling of 2-ethylaniline (B167055) with 1-(chloromethyl)-2-fluorobenzene or by the reaction of N-(2-fluorobenzyl)amine with an ethylating agent.
Conversely, this compound can serve as a precursor for more complex heterocyclic systems. The Buchwald-Hartwig amination and other palladium-catalyzed cyclization reactions can transform N-aryl amine derivatives into various heterocyclic structures like carbazoles, indoles, and dibenzazepines, depending on the ligand and reaction conditions. mit.edu The specific substitution pattern of this compound could be exploited to direct these cyclizations toward novel molecular scaffolds of potential interest in medicinal chemistry.
Table 1: Potential Synthetic Reactions Involving this compound
| Reaction Type | Reactants | Potential Product Class |
|---|---|---|
| Debenzylation/Re-alkylation | This compound, Reducing Agent, Alkylating Agent | Novel tertiary amines |
| Intramolecular Cyclization | This compound, Pd Catalyst, Ligand | Fused heterocyclic systems |
Ligand Design and Applications in Coordination Chemistry and Catalysis (e.g., organometallic catalysis, chiral catalysis)
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. N-donor ligands are fundamental in coordination chemistry and catalysis. nih.gov Schiff bases derived from anilines, for example, form stable complexes with a variety of transition metals, exhibiting a range of biological and catalytic activities. dntb.gov.uaresearchgate.net
While no specific coordination complexes of this compound have been reported, its structure allows for its potential use as a monodentate or bidentate ligand. If the molecule were modified to include another donor atom, it could act as a chelating ligand. For instance, ortho-lithiation of the 2-ethylphenyl ring followed by reaction with a phosphorus or sulfur electrophile could introduce a second donor site, creating a P,N or S,N bidentate ligand.
Such ligands are highly valuable in organometallic catalysis. For example, diiron(II) complexes featuring substituted aniline ligands have been synthesized as models for metalloenzymes and studied for their reactivity with dioxygen. nih.gov Similarly, nickel(II) complexes with pyridine-based ligands have demonstrated catalytic activity in oxidation reactions. bcrec.id Metal complexes of ligands structurally analogous to this compound could potentially catalyze reactions such as cross-coupling, hydrogenation, or oxidation. The fluorine substituent could also modulate the electronic properties of the resulting metal center, thereby tuning its catalytic activity.
Development of Functional Organic Materials (e.g., components for optoelectronic materials, polymer chemistry precursors)
Aniline derivatives are integral to the development of functional organic materials, including conducting polymers and components for optoelectronic devices. The parent compound, aniline, can be polymerized to form polyaniline, a well-known conducting polymer. While the bulky substituents on this compound would likely hinder direct polymerization through the amine nitrogen, it could serve as a monomer or precursor for other functional materials.
For instance, derivatives of this compound could be incorporated into larger conjugated systems designed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the molecule, influenced by the ethyl and fluorobenzyl groups, could be tailored to achieve desired energy levels for charge transport or emission. Diaminoanthraquinones, often synthesized via palladium-catalyzed C-N coupling, are examples of building blocks for organic materials that act as molecular sensors. nih.gov By analogy, functionalization of this compound could lead to new materials with interesting photophysical properties.
Contribution to Agrochemical Research as Synthetic Building Blocks
Aniline and its derivatives are foundational to the agrochemical industry, serving as key intermediates in the synthesis of a wide array of herbicides, fungicides, and insecticides. jocpr.comgoogle.com For example, 2,6-diethylaniline (B152787) is a crucial raw material for several agrochemical products. jocpr.com
The biological activity of aniline-based compounds can be significantly influenced by their substitution patterns. Fluorine substitution, in particular, is a common strategy in agrochemical design to enhance efficacy, metabolic stability, and bioavailability. Research into benzofuranylacetic acid amides has shown that the substitution pattern on the aniline moiety, including fluorine atoms, is critical for their antifungal activity. nih.gov
Given this context, this compound represents a valuable scaffold for the synthesis of new potential agrochemicals. Its structural features could be systematically modified to explore structure-activity relationships. It could be used as a starting material to synthesize amides, ureas, or other derivatives for screening as potential fungicides or herbicides.
Table 2: Key Structural Features and Potential Impact in Agrochemicals
| Structural Feature | Potential Influence |
|---|---|
| 2-Ethylphenyl group | Modulates lipophilicity and steric profile |
| N-benzyl linkage | Provides a point for structural diversification |
Applications in Dyes and Pigment Chemistry
The synthesis of dyes and pigments is one of the oldest and most significant industrial applications of aniline chemistry. epa.gov Azo dyes, which contain the -N=N- linkage, are a major class of synthetic colorants, and their synthesis often begins with the diazotization of a primary aromatic amine, followed by a coupling reaction. byjus.comresearchgate.net
While this compound is a secondary amine and cannot be directly diazotized, it could be used as a coupling component. More commonly, aniline derivatives are used as precursors to the final dye molecule. For example, N-Ethyl-N-(2-chloroethyl)aniline is a known precursor to several cationic azo dyes. wikipedia.org The synthesis of 2-naphthol (B1666908) aniline dye, a vibrant orange-red pigment, involves the coupling of diazotized aniline with 2-naphthol. primescholars.com
The chromophoric properties of a dye are determined by its extended conjugated system. This compound could be chemically modified, for example, by introducing a primary amine group onto one of its aromatic rings, to create a novel dye precursor. The specific substituents would be expected to influence the final color, solubility, and fastness properties of the resulting dye.
Q & A
What are the optimal synthetic routes for 2-Ethyl-N-(2-fluorobenzyl)aniline, and how do reaction conditions influence yield?
Methodological Answer:
Reductive N-alkylation is a viable method, leveraging carboxylic acids and borazane under mild conditions (e.g., room temperature, inert atmosphere) to couple 2-ethylaniline with 2-fluorobenzyl halides. Catalysts like Pd(dppf)Cl₂ (10 mol%) in dioxane/water mixtures enhance cross-coupling efficiency . Yield optimization requires controlled stoichiometry (1:1.2 amine:alkylating agent) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). For example, analogous N-(fluorobenzyl)aniline derivatives achieve >90% purity with these parameters .
How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- FT-IR : Identify C-F stretches (1080–1120 cm⁻¹) and N-H bending (1500–1600 cm⁻¹). Compare to 2-Ethyl-N-[(5-nitrothiophene)methylidene]aniline, where nitrile groups show distinct absorptions .
- NMR : ¹H NMR distinguishes ethyl (δ 1.2–1.4 ppm, triplet) and fluorobenzyl protons (δ 4.3–4.5 ppm, singlet). ¹³C NMR confirms quaternary carbons (e.g., aromatic C-F at δ 115–125 ppm).
- UV-Vis : Monitor π→π* transitions (λmax ~270 nm) for electronic environment analysis .
What advanced strategies mitigate byproduct formation during synthesis?
Methodological Answer:
Byproducts like N-dialkylated species or dehalogenated intermediates arise from excess alkylating agents or competing pathways. Strategies include:
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions .
- Catalytic Tuning : Use Pd(OAc)₂ with bulky phosphine ligands to suppress β-hydride elimination .
- HPLC-MS Monitoring : Track reaction progress and isolate impurities using C18 columns (acetonitrile/water + 0.1% formic acid) .
How do substituents influence the environmental persistence of this compound compared to aniline?
Methodological Answer:
The ethyl and fluorobenzyl groups increase hydrophobicity (logP ~3.5 vs. aniline’s 0.9), reducing aqueous solubility and enhancing soil adsorption. Box-Behnken experimental designs (variables: pH, temperature, catalyst loading) quantify degradation kinetics. MnFe₂O₄/Zn₂SiO₄ photocatalysts under solar radiation degrade 85% of aniline in 6 hours; similar setups can test the target compound’s resistance .
How can computational modeling predict reactivity and spectroscopic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict NMR chemical shifts (<2 ppm error vs. experimental) .
- Molecular Dynamics : Simulate solvation effects in ethanol/water mixtures to refine UV-Vis predictions.
- TD-DFT : Correlate HOMO-LUMO gaps with experimental λmax values for electronic structure validation .
What analytical challenges arise in differentiating ortho/meta/para isomers of fluorobenzyl-substituted anilines?
Methodological Answer:
- GC-MS : Use polar capillary columns (e.g., DB-FFAP) to separate isomers based on boiling points.
- NOESY NMR : Detect spatial proximity between ethyl and fluorobenzyl groups to assign substitution patterns.
- X-ray Crystallography : Resolve crystal packing for unambiguous structural confirmation, though limited by crystallizability .
How do reaction solvents impact the catalytic efficiency of N-alkylation?
Methodological Answer:
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may deactivate catalysts. Mixed solvents (dioxane/H₂O, 3:1) balance solubility and reactivity. For example, Pd-catalyzed reactions in dioxane achieve 75% yield vs. 40% in pure toluene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
